Cas no 400-92-0 (2-Fluoro-5-methoxy-benzamide)
2-Fluoro-5-methoxy-benzamide Chemical and Physical Properties
Names and Identifiers
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- 2-fluoro-5-methoxybenzenecarboxamide
- 2-Fluoro-5-methoxybenzamide
- 2-Fluoro-5-methoxy-benzamide
- RJXPZBIQUGIJAB-UHFFFAOYSA-N
- MFCD06409123
- CS-0192195
- BH-0429
- CHEMBL450530
- 400-92-0
- SCHEMBL202945
- AKOS006292575
- E82308
-
- MDL: MFCD06409123
- Inchi: 1S/C8H8FNO2/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11)
- InChI Key: RJXPZBIQUGIJAB-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=C1C(N)=O)OC
Computed Properties
- Exact Mass: 169.05390666g/mol
- Monoisotopic Mass: 169.05390666g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 52.3Ų
2-Fluoro-5-methoxy-benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F600458-10mg |
2-Fluoro-5-methoxy-benzamide |
400-92-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F600458-50mg |
2-Fluoro-5-methoxy-benzamide |
400-92-0 | 50mg |
$ 115.00 | 2022-06-04 | ||
| TRC | F600458-100mg |
2-Fluoro-5-methoxy-benzamide |
400-92-0 | 100mg |
$ 185.00 | 2022-06-04 | ||
| abcr | AB559234-250 mg |
2-Fluoro-5-methoxybenzamide; . |
400-92-0 | 250MG |
€227.60 | 2022-08-31 | ||
| abcr | AB559234-500 mg |
2-Fluoro-5-methoxybenzamide; . |
400-92-0 | 500MG |
€369.70 | 2022-08-31 | ||
| abcr | AB559234-1 g |
2-Fluoro-5-methoxybenzamide; . |
400-92-0 | 1g |
€497.00 | 2022-08-31 | ||
| Apollo Scientific | PC200074-250mg |
2-Fluoro-5-methoxybenzamide |
400-92-0 | 97% | 250mg |
£61.00 | 2025-02-21 | |
| Apollo Scientific | PC200074-1g |
2-Fluoro-5-methoxybenzamide |
400-92-0 | 97% | 1g |
£105.00 | 2025-02-21 | |
| Alichem | A015000248-250mg |
2-Fluoro-5-methoxybenzamide |
400-92-0 | 97% | 250mg |
$489.60 | 2023-09-02 | |
| Alichem | A015000248-500mg |
2-Fluoro-5-methoxybenzamide |
400-92-0 | 97% | 500mg |
$847.60 | 2023-09-02 |
2-Fluoro-5-methoxy-benzamide Suppliers
2-Fluoro-5-methoxy-benzamide Related Literature
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-Fluoro-5-methoxy-benzamide
Professional Introduction to 2-Fluoro-5-methoxy-benzamide (CAS No. 400-92-0)
2-Fluoro-5-methoxy-benzamide (CAS No. 400-92-0) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug development and molecular research. This compound, characterized by its unique structural properties, has garnered considerable attention due to its potential in various biochemical pathways and therapeutic interventions.
The molecular structure of 2-Fluoro-5-methoxy-benzamide consists of a benzamide core substituted with a fluoro group at the 2-position and a methoxy group at the 5-position. This arrangement imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel pharmacophores. The presence of the fluoro group, in particular, has been widely recognized for its ability to modulate metabolic stability, binding affinity, and overall pharmacological activity.
In recent years, 2-Fluoro-5-methoxy-benzamide has been extensively studied for its role in developing treatments for various diseases. One of the most promising areas of research involves its application in oncology. Studies have demonstrated that this compound can interact with key enzymes and receptors involved in cancer cell proliferation and survival. For instance, research indicates that it may inhibit the activity of enzymes such as tyrosine kinases, which are often overexpressed in tumor cells. This makes 2-Fluoro-5-methoxy-benzamide a compelling candidate for further development into anticancer agents.
Beyond oncology, 2-Fluoro-5-methoxy-benzamide has shown potential in addressing inflammatory and autoimmune disorders. The benzamide moiety is known to possess anti-inflammatory properties by modulating the release of pro-inflammatory cytokines. Additionally, the fluoro and methoxy substituents may enhance its ability to interact with specific targets in inflammatory pathways. Preliminary clinical trials have suggested that derivatives of this compound could offer significant therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease.
The compound's structural versatility also makes it an attractive intermediate for synthesizing more complex molecules. Chemists have leveraged the reactivity of the benzamide group to introduce additional functional groups or to link it with other pharmacophores. This flexibility has led to the development of several novel drug candidates that are currently undergoing further investigation. The synthesis of these derivatives often involves advanced techniques such as palladium-catalyzed cross-coupling reactions, which highlight the compound's compatibility with modern synthetic methodologies.
In the realm of medicinal chemistry, computational methods have played a crucial role in understanding the behavior of 2-Fluoro-5-methoxy-benzamide. Molecular modeling studies have provided insights into its binding interactions with biological targets, aiding in the design of more effective analogs. These studies often employ quantum mechanical calculations to predict energy landscapes and optimize molecular configurations. Such computational approaches not only accelerate drug discovery but also provide a deeper understanding of the molecular mechanisms underlying its pharmacological effects.
The growing interest in green chemistry has also influenced the synthesis of 2-Fluoro-5-methoxy-benzamide. Researchers are increasingly adopting sustainable practices to minimize waste and reduce environmental impact. For example, catalytic processes that require fewer steps or lower temperatures are being preferred over traditional methods. These advancements not only align with global sustainability goals but also enhance cost-efficiency and scalability in production.
Ethical considerations are paramount in pharmaceutical research, and 2-Fluoro-5-methoxy-benzamide exemplifies this through its development process. Ensuring that research is conducted responsibly involves rigorous testing for safety and efficacy before moving from preclinical to clinical stages. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory bodies are essential to uphold these standards. Such partnerships foster innovation while maintaining high ethical benchmarks.
The future prospects for 2-Fluoro-5-methoxy-benzamide appear promising, with ongoing research exploring new therapeutic applications and synthetic modifications. As our understanding of biological systems continues to evolve, so too will our ability to harness this compound's potential. By integrating cutting-edge technologies and interdisciplinary approaches, scientists are poised to unlock new possibilities in medicine and beyond.
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